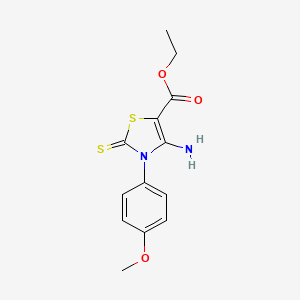![molecular formula C17H13ClN4O4S B11605706 4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide](/img/structure/B11605706.png)
4-amino-N-{(2E,4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorosulfonic acid, aniline derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to convert the oxo groups to hydroxyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antibacterial and antifungal agent. Its ability to inhibit the growth of certain microorganisms makes it a valuable tool in the development of new antimicrobial therapies .
Medicine
In medicine, 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is investigated for its potential therapeutic applications. Its anti-inflammatory properties make it a candidate for the treatment of various inflammatory conditions .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties allow for the development of new products with enhanced performance characteristics .
作用機序
The mechanism of action of 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets in biological systems. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition disrupts the bacterial cell’s ability to produce folic acid, leading to cell death .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides such as sulfamethoxazole, sulfadiazine, and sulfapyridine. These compounds share the sulfonamide functional group but differ in their specific structures and biological activities .
Uniqueness
What sets 4-AMINO-N-{4-[(Z)-2-(4-CHLOROPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C17H13ClN4O4S |
|---|---|
分子量 |
404.8 g/mol |
IUPAC名 |
(NE)-4-amino-N-[(4Z)-4-[2-(4-chlorophenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H13ClN4O4S/c18-11-3-1-10(2-4-11)15(23)9-14-16(24)21-17(20-14)22-27(25,26)13-7-5-12(19)6-8-13/h1-9H,19H2,(H2,20,21,22,24)/b14-9- |
InChIキー |
CMIHMFZQSPJDLA-ZROIWOOFSA-N |
異性体SMILES |
C1=CC(=CC=C1C(=O)/C=C\2/C(=O)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)N)/N2)Cl |
正規SMILES |
C1=CC(=CC=C1C(=O)C=C2C(=O)NC(=NS(=O)(=O)C3=CC=C(C=C3)N)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11605624.png)
![N-(3-ethoxyphenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11605633.png)
![N-ethyl-5,7-dimethyl-6-oxo-4,5,6,7-tetrahydro-4aH-imidazo[4,5-e][1,2,4]triazine-4a-carboxamide](/img/structure/B11605634.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B11605637.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-1-(3-methylbutyl)-1H-benzimidazole](/img/structure/B11605644.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]ethanol](/img/structure/B11605656.png)
![4-({(2E)-3-(3,4-diethoxyphenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}amino)benzoic acid](/img/structure/B11605657.png)
![3'-Ethyl 5'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11605659.png)
![N-cyclohexyl-2-{[(4-methylphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11605660.png)
![(5Z)-5-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11605668.png)
![5-[(4-Bromo-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11605675.png)
![N-(4-methoxyphenyl)-2-[5-oxo-1-phenyl-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11605682.png)

![N-(4-fluorophenyl)-2-{[4-(2-phenylethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11605719.png)
